(2alpha,5beta,6alpha,18beta)-Ibogamine (2alpha,5beta,6alpha,18beta)-Ibogamine
Brand Name: Vulcanchem
CAS No.: 1673-99-0
VCID: VC21225666
InChI: InChI=1S/C19H24N2/c1-2-13-9-12-10-16-18-15(7-8-21(11-12)19(13)16)14-5-3-4-6-17(14)20-18/h3-6,12-13,16,19-20H,2,7-11H2,1H3/t12-,13-,16+,19+/m0/s1
SMILES: CCC1CC2CC3C1N(C2)CCC4=C3NC5=CC=CC=C45
Molecular Formula: C19H24N2
Molecular Weight: 280.4 g/mol

(2alpha,5beta,6alpha,18beta)-Ibogamine

CAS No.: 1673-99-0

Cat. No.: VC21225666

Molecular Formula: C19H24N2

Molecular Weight: 280.4 g/mol

* For research use only. Not for human or veterinary use.

(2alpha,5beta,6alpha,18beta)-Ibogamine - 1673-99-0

Specification

CAS No. 1673-99-0
Molecular Formula C19H24N2
Molecular Weight 280.4 g/mol
IUPAC Name (1S,15S,17S,18R)-17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene
Standard InChI InChI=1S/C19H24N2/c1-2-13-9-12-10-16-18-15(7-8-21(11-12)19(13)16)14-5-3-4-6-17(14)20-18/h3-6,12-13,16,19-20H,2,7-11H2,1H3/t12-,13-,16+,19+/m0/s1
Standard InChI Key LRLCVRYKAFDXKU-QOFYIIDASA-N
Isomeric SMILES CC[C@H]1C[C@H]2C[C@H]3[C@@H]1N(C2)CCC4=C3NC5=CC=CC=C45
SMILES CCC1CC2CC3C1N(C2)CCC4=C3NC5=CC=CC=C45
Canonical SMILES CCC1CC2CC3C1N(C2)CCC4=C3NC5=CC=CC=C45

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator